molecular formula C11H12O5 B14459704 Dimethyl phenoxypropanedioate CAS No. 71146-15-1

Dimethyl phenoxypropanedioate

Cat. No.: B14459704
CAS No.: 71146-15-1
M. Wt: 224.21 g/mol
InChI Key: ZIXNCSIXTIWGTK-UHFFFAOYSA-N
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Description

Dimethyl phenoxypropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two methoxy groups attached to a phenoxypropanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl phenoxypropanedioate can be synthesized through several synthetic routes. One common method involves the esterification of phenoxypropanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl phenoxypropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenoxypropanedioic acid, while reduction can produce phenoxypropanediol.

Scientific Research Applications

Dimethyl phenoxypropanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl phenoxypropanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release phenoxypropanedioic acid, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester compound with similar structural features but different applications.

    Dimethyl succinate: Shares the ester functional group but has a different backbone structure.

    Phenoxyacetic acid esters: Compounds with similar phenoxy groups but different ester configurations.

Uniqueness

Dimethyl phenoxypropanedioate is unique due to its specific combination of phenoxy and ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

71146-15-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2-phenoxypropanedioate

InChI

InChI=1S/C11H12O5/c1-14-10(12)9(11(13)15-2)16-8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

ZIXNCSIXTIWGTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=CC=CC=C1

Origin of Product

United States

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